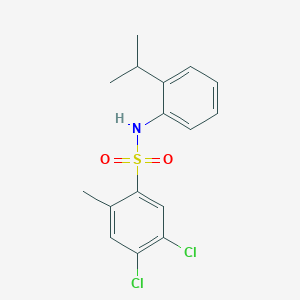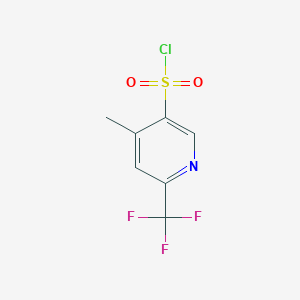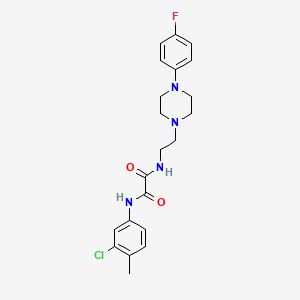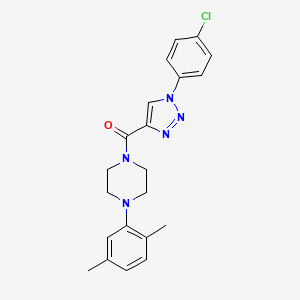
(1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)(4-(2,5-dimethylphenyl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a 1,2,3-triazole ring, a piperazine ring, and a methanone group. The 1,2,3-triazole ring is a five-membered ring structure containing two nitrogen atoms and three carbon atoms. The piperazine ring is a six-membered ring with two nitrogen atoms. Methanone is a carbonyl group (C=O) attached to two carbon groups .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties such as melting point, boiling point, and solubility would be determined by the specific arrangement of the functional groups in the molecule .科学的研究の応用
Antiviral Activity
Triazole derivatives have been recognized for their antiviral properties. The triazole ring can act as a pharmacophore, interacting with viral enzymes and inhibiting their function. For instance, certain indole derivatives containing a triazole ring have shown inhibitory activity against influenza A . This suggests that our compound could be investigated for its efficacy against various RNA and DNA viruses.
Anticancer Potential
The piperazine ring is often found in compounds with antitumor properties. It can enhance the pharmacokinetic properties of drug substances, potentially making them more effective in targeting cancer cells. The combination of triazole and piperazine rings in our compound could be explored for targeted cancer therapies, possibly acting on specific receptors or pathways involved in tumor growth and metastasis .
Antibacterial and Antifungal Uses
Compounds with both triazole and piperazine structures have been reported to exhibit good antibacterial activity. The structural flexibility and the ability to interact with bacterial cell components make them suitable candidates for developing new antibiotics. Similarly, antifungal applications could be explored, given the success of triazole antifungals in clinical use .
Anti-inflammatory Properties
Piperazine derivatives are known to possess anti-inflammatory effects. They can modulate the body’s inflammatory response, which is crucial in treating diseases like arthritis and asthma. Research into the anti-inflammatory applications of our compound could lead to new treatments for chronic inflammatory conditions .
Antipsychotic and Antidepressant Effects
The piperazine moiety is a common feature in several antipsychotic and antidepressant drugs. It can interact with neurotransmitter receptors in the brain, influencing mood and behavior. Investigating the psychopharmacological effects of our compound could contribute to the development of new mental health medications .
Antidiabetic Activity
Indole derivatives, which share structural similarities with our compound, have been found to exhibit antidiabetic effects. These compounds can influence insulin release or insulin sensitivity, making them potential candidates for diabetes treatment. The compound could be studied for its potential to manage blood glucose levels .
Antiparasitic and Antihelmintic Applications
The piperazine ring is also present in antiparasitic and antihelmintic drugs. These compounds can disrupt the life cycle of parasites, offering a means to treat infections caused by worms and other parasitic organisms. The compound’s efficacy against various parasites could be an area of interest .
Neuroprotective Properties
Some piperazine derivatives have shown promise in treating neurodegenerative diseases like Parkinson’s and Alzheimer’s. They may protect neurons from damage or stimulate neuronal growth and repair. Exploring the neuroprotective potential of our compound could open up new avenues for treating these debilitating conditions .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[1-(4-chlorophenyl)triazol-4-yl]-[4-(2,5-dimethylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5O/c1-15-3-4-16(2)20(13-15)25-9-11-26(12-10-25)21(28)19-14-27(24-23-19)18-7-5-17(22)6-8-18/h3-8,13-14H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZYCDQUXYRYKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![benzyl 2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B2994974.png)
![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2994975.png)
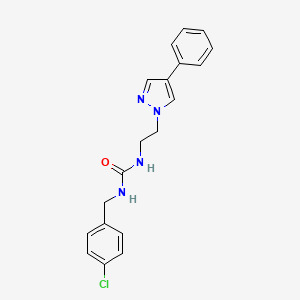
![N-[2-(4-chlorophenyl)ethyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide](/img/structure/B2994977.png)


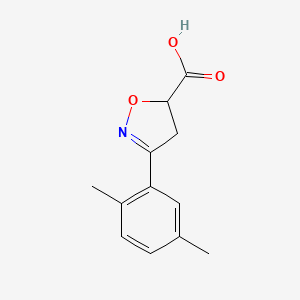
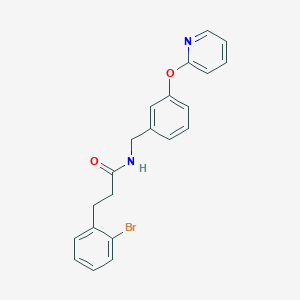
![3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2994985.png)
![2-(2-Fluorophenoxy)-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]acetamide](/img/structure/B2994988.png)
